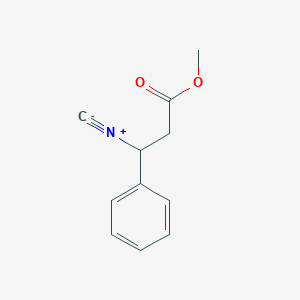

Methyl 3-isocyano-3-phenylpropionate

Description

Methyl 3-isocyano-3-phenylpropionate is a methyl ester derivative featuring a propionate backbone substituted with both phenyl and isocyano groups at the 3-position. The isocyano group (-NC) is a highly reactive functional group, enabling participation in multicomponent reactions like the Ugi reaction, which is critical in synthesizing peptidomimetics and heterocycles. The phenyl group contributes hydrophobicity and steric bulk, while the ester moiety enhances solubility in organic solvents. This combination of functional groups positions this compound as a valuable intermediate in organic synthesis, though its stability and handling may require specialized conditions due to the isocyano group’s sensitivity.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 3-isocyano-3-phenylpropanoate |

InChI |

InChI=1S/C11H11NO2/c1-12-10(8-11(13)14-2)9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 |

InChI Key |

HRLQHNXLNYVTPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Preparation Methods

Synthesis from Primary Amines

The synthesis of isocyanides from primary amines can be achieved using the following general procedure:

- Starting Materials : Primary amine, chloroform or bromoform, and a base (e.g., triethylamine).

- Reaction Conditions : The reaction is typically carried out in a solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

- Yield and Purity : Yields can vary depending on the specific conditions and the primary amine used. Purification is often necessary to obtain high-purity isocyanides.

Analysis and Characterization

Characterization of isocyanides, including methyl 3-isocyano-3-phenylpropionate, typically involves spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Spectroscopic Analysis

- IR Spectroscopy : Isocyanides show a characteristic absorption band around 2100-2150 cm$$^{-1}$$ due to the isocyanide group.

- NMR Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information about the compound.

- MS Spectroscopy : Mass spectrometry can confirm the molecular weight and structure of the compound.

Research Results and Data

Given the lack of specific literature on this compound, the following table summarizes general data for similar isocyanides:

| Compound | Synthesis Method | Yield | Purity |

|---|---|---|---|

| Ethyl 2-isocyano-3-phenylpropionate | Ugi-4CR precursor | Variable | High |

| Methyl-2-isocyanido-3-phenyl propionate | Dehydration reaction | 52% | 98% |

Table 1: Summary of Synthesis Data for Similar Isocyanides

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isocyano-3-phenylpropionate undergoes various chemical reactions, including:

Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.

Reduction: Reduction of the isocyano group can yield amines.

Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.

Major Products Formed

Oxidation: Isocyanates

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-isocyano-3-phenylpropionate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its metal-coordinating properties.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-isocyano-3-phenylpropionate involves its ability to coordinate with metal ions, forming stable complexes. This coordination can influence various biochemical pathways and molecular targets. For example, in medicinal chemistry, the compound’s metal-coordinating properties can enhance its binding affinity to specific enzymes or receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Weight and Polarity: The isocyano group increases molecular weight compared to Methyl 3-phenylpropionate (189.21 vs. 164.20 g/mol). Fluorinated analogs like Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate () exhibit higher polarity and stability due to electron-withdrawing fluorine atoms, whereas the phenyl-isocyano combination balances hydrophobicity and reactivity.

- Stability and Handling: Isocyano compounds are prone to polymerization under acidic or moist conditions, necessitating anhydrous storage. This contrasts with Methyl 3-phenylpropionate, which is more stable under standard conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-isocyano-3-phenylpropionate, and how can purity be optimized?

- Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous ester synthesis methods can be adapted. For example, methyl 3-phenylpropionate (CAS 103-25-3) is synthesized via esterification of 3-phenylpropionic acid with methanol under acidic catalysis . For the isocyano variant, introducing the isocyano group may involve Hofmann isocyanide synthesis (using chloroform and amines) or dehydration of formamide derivatives. Purity optimization typically employs column chromatography and GC analysis (>98% purity standards, as applied to methyl 3-mercaptopropionate) .

Q. How can the structural integrity of this compound be confirmed?

- Answer : X-ray crystallography, as demonstrated for methyl 3-(4-hydroxyphenyl)propionate, is ideal for resolving crystal structures and verifying stereochemistry . Complementary techniques include:

- NMR spectroscopy : To confirm functional groups (e.g., isocyano resonance at ~210–220 ppm in NMR).

- Mass spectrometry : For molecular weight validation (expected m/z ~201.23 based on CHNO).

- FT-IR : To identify isocyano stretches (~2150 cm) and ester carbonyls (~1740 cm) .

Q. What safety protocols should be followed when handling this compound?

- Answer : Isocyanides are toxic and volatile; follow guidelines for reactive esters like methyl 3-mercaptopropionate:

- Use fume hoods and PPE (gloves, goggles).

- Store in airtight containers away from oxidizers.

- In case of exposure, rinse skin/eyes with water (15+ minutes) and seek medical aid .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in multicomponent reactions?

- Answer : Density Functional Theory (DFT) calculations can map electron density and reactive sites (e.g., isocyano electrophilicity). Studies on similar amino esters (e.g., methyl (R)-3-amino-3-(3-phenoxyphenyl)propanoate) highlight the role of steric and electronic effects in reactivity . Tools like Gaussian or ORCA can simulate transition states for Ugi or Passerini reactions, guiding experimental design .

Q. How should conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Answer : Cross-validate using multiple techniques:

- Compare experimental / NMR with computed spectra (via ACD/Labs or MestReNova).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as done for hydroxyphenylpropionate derivatives .

- Replicate synthesis under controlled conditions to isolate impurities (e.g., via HPLC, as in purity assessments for mercapto esters) .

Q. What strategies are effective for stabilizing this compound against decomposition?

- Answer : Isocyanides are prone to hydrolysis and oxidation. Stabilization methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.